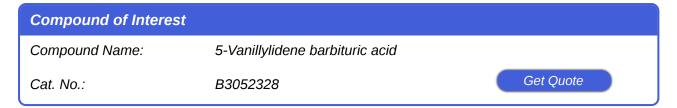


5-Vanillylidene Barbituric Acid: A Potential Therapeutic Agent - An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid, a derivative of barbituric acid, has emerged as a compound of significant interest in the field of medicinal chemistry. Its structural features, combining the vanillylidene moiety with the barbiturate core, suggest a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of **5-vanillylidene barbituric acid**, including its synthesis, chemical properties, and putative therapeutic applications. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.

Chemical Properties



Property	Value	Reference
IUPAC Name	5-(4-hydroxy-3- methoxybenzylidene)pyrimidin e-2,4,6(1H,3H,5H)-trione	[1]
Molecular Formula	C12H10N2O5	[1]
Molecular Weight	262.22 g/mol	[1]
CAS Number	40367-32-6	[1]
Appearance	Solid	
Melting Point	293 °C (decomposes)	

Synthesis of 5-Vanillylidene Barbituric Acid

The synthesis of **5-vanillylidene barbituric acid** is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Various catalytic and solvent conditions have been explored to optimize this reaction, with a focus on green chemistry principles.[2]

Experimental Protocol: Green Synthesis using Grinding[2]

This solvent-free method offers high yields and short reaction times.

Materials:

- Vanillin (10 mmol)
- Barbituric acid (10 mmol)
- Sodium acetate (10 mmol)
- Mortar and pestle
- Distilled water



- Ethyl acetate
- Hexane

Procedure:

- A mixture of vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.
- The mixture is ground at room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
- Upon completion of the reaction, the solid product is washed with distilled water.
- The product is filtered and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Therapeutic Applications and Quantitative Data

While extensive quantitative data for **5-vanillylidene barbituric acid** is not readily available in the public domain, studies on closely related **5-**arylidine barbituric acid derivatives suggest a range of potential therapeutic applications. The following tables summarize available data for these derivatives, which may provide insights into the potential activities of **5-vanillylidene barbituric acid**. It is crucial to note that this data is for related compounds and not for **5-vanillylidene barbituric acid** itself.

Anticancer Activity of Barbituric Acid Derivatives



Compound	Cell Line	IC ₅₀ (μΜ)	Reference
5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxodihydro-pyrimidine-4,6-dione (2b)	Human breast cancer cell line	Not specified, but showed greater % growth inhibition than Adriamycin at 10 ⁻⁴ M	[3]
5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxodihydro-pyrimidine-4,6-dione (2d)	Human breast cancer cell line	Not specified, but showed greater % growth inhibition than Adriamycin at 10 ⁻⁴ M	[3]
Barbituric acid-based chromene derivative (4g)	A2780 (ovarian cancer)	Not specified, but potent	[4]
Barbituric acid derivatives containing azoles	BEL-7402, MCF-7, HCT-116	Several compounds exhibited potent antiproliferative effects	[5]

Antioxidant Activity of Barbituric Acid Derivatives (DPPH

Radical Scavenging Assay)

Compound	IC ₅₀ (μM)	Reference
5-arylidine-N,N- diethylthiobarbiturate (V) (with three hydroxy groups)	20.28 ± 0.15	[6]
5-arylidine-N,N- diethylthiobarbiturate (IV)	22.89 ± 0.19	[6]
5-arylidine-N,N- diethylthiobarbiturate (I)	26.34 ± 0.03	[6]
Quercetin (Standard)	16.96 ± 0.14	[6]



Antibacterial Activity of Barbituric Acid Derivatives

Compound	Bacterial Strain	MIC (μg/mL)	Reference
5-methyl-5-propyl-2- sulfanyl Barbituric Acid Derivatives (DR- IIA and DR-IID)	Methicillin-resistant Staphylococcus aureus (MRSA)	250-500	[7]
Chromenopyrimidinedi one derivatives 16 and 18	Gram-positive bacteria	Active	[8]

Anti-inflammatory and Antifibrotic Activity

Studies on a specific barbituric acid derivative, referred to as BA-5, have demonstrated significant anti-inflammatory and antifibrotic effects.[9] This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[9] The antifibrotic effect was attributed to the inhibition of both the TGF-β1/Smad and NF-κB signaling pathways.[9] While this data is for a derivative, the vanillylidene moiety of **5-vanillylidene** barbituric acid is known for its antioxidant and anti-inflammatory properties, suggesting that **5-vanillylidene** barbituric acid could also possess similar activities.[10]

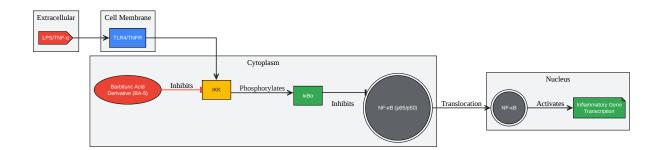
Signaling Pathways

Based on studies of related barbituric acid derivatives, **5-vanillylidene barbituric acid** may potentially modulate key signaling pathways involved in inflammation, cell proliferation, and fibrosis.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. A derivative of barbituric acid has been shown to inhibit this pathway, suggesting a potential mechanism for anti-inflammatory and antifibrotic effects.[9]





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Caption: Potential inhibition of the NF-kB signaling pathway by a barbituric acid derivative.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. A barbituric acid derivative has been shown to inhibit this pathway by reducing the phosphorylation of Smad2/3.[9]

Caption: Potential inhibition of the TGF- β 1/Smad signaling pathway by a barbituric acid derivative.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of **5-vanillylidene barbituric acid**'s therapeutic potential.

MTT Cell Viability Assay[12][13][14][15]

This assay is used to assess the cytotoxic effects of a compound on cultured cells.



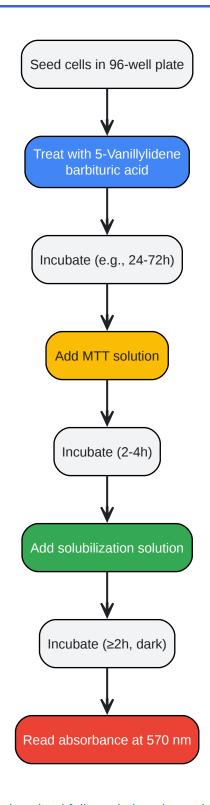
Materials:

- 96-well microtiter plates
- Cultured cells of interest
- Complete culture medium
- 5-Vanillylidene barbituric acid (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of 5-vanillylidene barbituric acid and a vehicle control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.





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Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay[16][17][18][19][20]



This assay measures the antioxidant capacity of a compound.

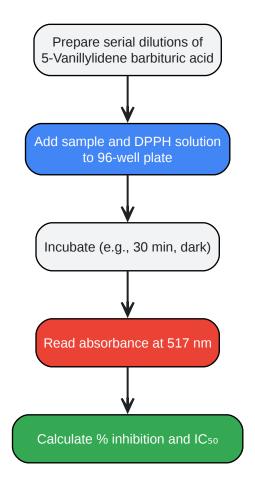
Materials:

- 96-well microtiter plates
- 5-Vanillylidene barbituric acid (dissolved in a suitable solvent, e.g., methanol or ethanol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
- Positive control (e.g., Ascorbic acid or Trolox)
- Microplate reader

Procedure:

- Prepare serial dilutions of 5-vanillylidene barbituric acid and the positive control in the appropriate solvent.
- Add a fixed volume of the sample or control solution to the wells of a 96-well plate.
- Add a fixed volume of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] × 100
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.





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Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

5-Vanillylidene barbituric acid presents a promising scaffold for the development of novel therapeutic agents. While direct quantitative data on its biological activities are currently limited, the known pharmacological properties of its constituent moieties and related derivatives suggest potential applications in oncology, inflammatory diseases, and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this intriguing molecule. Future studies should focus on generating robust in vitro and in vivo data to elucidate its precise mechanisms of action, pharmacokinetic profile, and therapeutic efficacy. Such investigations will be crucial in determining the clinical translational potential of **5-vanillylidene barbituric acid**.



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